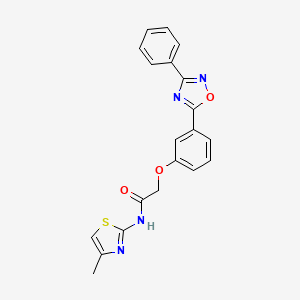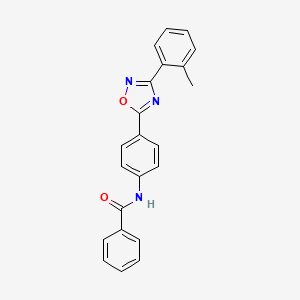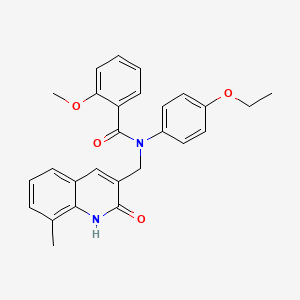
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth. It also inhibits the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide are dependent on the specific disease or condition being studied. In cancer, it has been shown to induce apoptosis and inhibit cell growth. In diabetes, it regulates glucose metabolism and improves insulin sensitivity. In neurodegenerative disorders, it has been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-diabetic, and neuroprotective properties. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide. One direction is to further investigate its potential as a therapeutic agent in various diseases. Another direction is to explore its potential side effects and toxicity. Additionally, research can be done to optimize the synthesis method and develop more efficient ways to produce the compound.
Synthesemethoden
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide involves the reaction of 4-aminobenzenesulfonamide with 2-bromomethylpyridine followed by the addition of tert-butylamine and subsequent reaction with 3-bromo-N-(pyridin-2-ylmethyl)propanamide. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has potential as a treatment for diabetes by regulating glucose metabolism and improving insulin sensitivity. Additionally, it has been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)22-26(24,25)17-10-7-15(8-11-17)9-12-18(23)21-14-16-6-4-5-13-20-16/h4-8,10-11,13,22H,9,12,14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZBEVYYXFQVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)




![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)



![4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)

